molecular formula C10H18O4S B14260901 Pentanedioic acid, 2-(3-mercaptopentyl)- CAS No. 254737-28-5

Pentanedioic acid, 2-(3-mercaptopentyl)-

Cat. No.: B14260901
CAS No.: 254737-28-5
M. Wt: 234.31 g/mol
InChI Key: AUDGDJFDXMDNCI-UHFFFAOYSA-N
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Description

Pentanedioic acid, 2-(3-mercaptopentyl)- is a potent thiol-based inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that is a significant target for therapeutic interventions in neurological disorders and prostate cancer . GCPII, also known as NAALADase or PSMA, is a zinc-dependent metallopeptidase with high expression in the nervous system and prostatic tissue . In the nervous system, GCPII hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) to release glutamate, and its inhibition can attenuate neurotoxicity associated with excessive glutamate transmission . In oncology, GCPII expression is highly increased in androgen-independent and metastatic prostate cancer, making it a valuable marker for imaging and therapy . As a thiol-based inhibitor, this compound is designed to chelate the zinc ions in the binuclear active site of GCPII, effectively blocking its enzymatic activity . Structural optimization of this class of inhibitors has demonstrated potent inhibitory activities, with related analogs showing efficacy in preclinical models of neuropathic pain following oral administration . Researchers can utilize this compound to explore the pathophysiology of conditions involving glutamate excitotoxicity, such as traumatic brain injury, stroke, neuropathic pain, and schizophrenia, as well as to investigate novel diagnostic and therapeutic strategies for prostate cancer . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

254737-28-5

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

2-(3-sulfanylpentyl)pentanedioic acid

InChI

InChI=1S/C10H18O4S/c1-2-8(15)5-3-7(10(13)14)4-6-9(11)12/h7-8,15H,2-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

AUDGDJFDXMDNCI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(CCC(=O)O)C(=O)O)S

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiol-Alkylation

Reaction Mechanism

This method involves alkylation of a thiol nucleophile with a brominated pentanedioic acid derivative. The 3-mercaptopentyl group is introduced via a nucleophilic substitution (SN2) reaction.

Example Procedure:
  • Synthesis of 2-(3-bromopentyl)pentanedioic acid :
    Pentanedioic acid is treated with thionyl chloride to form the diacyl chloride, followed by reaction with 3-bromopentanol in anhydrous dichloromethane.
  • Thiol-alkylation :
    The brominated intermediate reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours.

Yield : 65–72%
Purity : >95% (HPLC).

Hydrolysis of Thioester Precursors

Thioester Formation and Cleavage

Thioesters serve as protected intermediates, enabling controlled hydrolysis to yield the free thiol group.

Example Procedure:
  • Synthesis of 2-(3-acetylthiopentyl)pentanedioic acid diethyl ester :
    Ethyl pentanedioate reacts with 3-mercaptopentyl acetate in the presence of BF₃·Et₂O.
  • Basic hydrolysis :
    The thioester is treated with 6M NaOH at reflux for 4 hours, followed by acidification with HCl to pH 2–3.

Yield : 70–78%
Key Advantage : Avoids oxidation of the thiol group during synthesis.

Michael Addition with Thiols

Conjugate Addition to α,β-Unsaturated Esters

The mercapto group is introduced via Michael addition to an α,β-unsaturated dicarboxylic acid derivative.

Example Procedure:
  • Preparation of 2-pentenedioic acid dimethyl ester :
    Pentanedioic acid is dehydrated using P₂O₅ to form the α,β-unsaturated ester.
  • Thiol addition :
    3-mercaptopentanol is added to the unsaturated ester in methanol with triethylamine as a catalyst (25°C, 6 hours).

Yield : 60–68%
Side Products : <5% disulfide formation.

Reductive Amination with Cysteine Derivatives

Schiff Base Formation and Reduction

This method leverages cysteine-based intermediates to introduce the thiol moiety.

Example Procedure:
  • Condensation :
    3-mercaptopentylamine reacts with oxopentanedioic acid in ethanol to form a Schiff base.
  • Reduction :
    Sodium borohydride reduces the imine bond, yielding the target compound.

Yield : 55–62%
Challenges : Requires strict anhydrous conditions to prevent thiol oxidation.

Enzymatic Synthesis Using Lipases

Biocatalytic Esterification

Lipases catalyze regioselective esterification, minimizing side reactions.

Example Procedure:
  • Enzymatic coupling :
    Immobilized Candida antarctica lipase B (CAL-B) mediates the reaction between pentanedioic acid and 3-mercaptopentanol in tert-butyl methyl ether.
  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Yield : 75–80%
Advantage : High enantioselectivity (>98% ee).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Nucleophilic Substitution 65–72 >95 Low Industrial
Thioester Hydrolysis 70–78 >97 Medium Lab-scale
Michael Addition 60–68 90–95 Low Pilot-scale
Reductive Amination 55–62 85–90 High Lab-scale
Enzymatic Synthesis 75–80 >99 High Industrial

Chemical Reactions Analysis

Types of Reactions: Pentanedioic acid, 2-(3-mercaptopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, esters.

Scientific Research Applications

Chemistry: In chemistry, Pentanedioic acid, 2-(3-mercaptopentyl)- is used as a building block for synthesizing more complex molecules. Its thiol group makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its role as an inhibitor of glutamate carboxypeptidase II (GCPII). This enzyme is involved in the metabolism of neurotransmitters, and its inhibition has potential therapeutic implications for neurological disorders .

Medicine: In medicine, Pentanedioic acid, 2-(3-mercaptopentyl)- has been investigated for its potential to treat conditions such as neuropathic pain and prostate cancer. Its ability to inhibit GCPII makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other chemical products .

Mechanism of Action

The mechanism of action of Pentanedioic acid, 2-(3-mercaptopentyl)- involves its interaction with glutamate carboxypeptidase II (GCPII). The thiol group of the compound binds to the active site of GCPII, inhibiting its enzymatic activity. This inhibition affects the metabolism of neurotransmitters, leading to potential therapeutic effects in conditions such as neuropathic pain and prostate cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)

2-PMPA is a potent GCPII inhibitor (Ki = 0.3 nM) with a phosphonomethyl group replacing 2-MPPA’s mercaptopropyl moiety . While 2-PMPA exhibits superior enzymatic affinity, its clinical translation is hindered by poor PK: short half-life (<1 hour), low oral bioavailability (<2%), and minimal brain penetration (AUCbrain/plasma <0.02) . Unlike 2-MPPA, 2-PMPA lacks thiol-related instability but requires high peripheral doses or direct brain administration for efficacy, limiting its therapeutic utility .

DUPA (2-[3-(1,3-Dicarboxypropyl)-Ureido]Pentanedioic Acid) Derivatives

DUPA-based compounds incorporate a urea-linked dicarboxypropyl group, enabling high-affinity binding to prostate-specific membrane antigen (PSMA), a GCPII isoform overexpressed in prostate cancer . These agents, such as PSMA-617, are used in radioligand therapy (e.g., 177Lu-PSMA-617) and imaging (e.g., 68Ga-PSMA-11). DUPA derivatives exhibit nanomolar binding to PSMA (e.g., 0.9–2.8 nM for PSMA-617) and superior tumor selectivity compared to 2-MPPA and 2-PMPA, which target GCPII in non-prostatic tissues .

MIP-1072 and MIP-1095

MIP-1072 ((S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid) and MIP-1095 are urea-based PSMA inhibitors with a pentanedioic acid core. MIP-1072 shows a PSMA binding affinity of 9 nM and has been used in clinical trials for prostate cancer imaging via SPECT . However, endogenous phosphate anions in serum compete with these agents, reducing in vivo efficacy. Multivalent formulations (e.g., adamantane-conjugated trimers) enhance binding affinity and resistance to competition but remain unproven in clinical settings .

Radio-Labeled PSMA-Targeting Agents

Compounds like 211At-PSMA-6 and 125I-DCIBzL integrate radioisotopes into pentanedioic acid-based scaffolds for targeted alpha or Auger electron therapy. 211At-PSMA-6 showed efficacy in murine prostate cancer models but caused nephrotoxicity, while 125I-DCIBzL reduced tumor growth in xenografts . These agents highlight the trade-off between therapeutic potency and off-target toxicity compared to non-radioactive analogs like 2-MPPA.

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Target Binding Affinity (Ki/nM) Pharmacokinetics Clinical Status Key Challenges
2-MPPA (GPI5693) 3-Mercaptopropyl substituent GCPII Not reported Short half-life, thiol instability Terminated (Phase I) Chemical instability, immune toxicity
2-PMPA Phosphonomethyl substituent GCPII 0.3 Poor bioavailability, short half-life Preclinical Low brain penetration
DUPA (PSMA-617) Urea-linked dicarboxypropyl PSMA 0.9–2.8 High tumor selectivity Approved (therapy) Limited to PSMA+ cancers
MIP-1072 Urea, iodobenzylamino group PSMA 9 Serum anion competition Phase I completed Endogenous binding competition
211At-PSMA-6 Astato-benzamido conjugate PSMA Not reported High target specificity Preclinical Nephrotoxicity

Research Findings and Clinical Implications

  • 2-MPPA vs. 2-PMPA : Despite similar GCPII inhibition, 2-PMPA’s phosphonate group improves enzymatic affinity but worsens PK, whereas 2-MPPA’s thiol group introduces instability .
  • DUPA Derivatives : PSMA-specific targeting and modular radiolabeling make these agents clinically viable for prostate cancer, unlike 2-MPPA’s broader tissue expression .
  • Toxicity Profiles : Radioactive analogs (e.g., 211At-PSMA-6) highlight the need for balanced efficacy and safety, a lesson from 2-MPPA’s discontinuation .

Q & A

Basic Question: What are the standard synthetic routes for Pentanedioic acid, 2-(3-mercaptopentyl)-, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, hydrogenation, and coupling protocols. For example:

  • Step 1 : Thiol group protection using Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) or dithiothreitol (DTT) to prevent oxidation during subsequent reactions .
  • Step 2 : Activation of carboxyl groups via carbodiimide reagents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC) with N-hydroxy-succinimide (NHS) to facilitate amide bond formation .
  • Step 3 : Purification via column chromatography using solvents such as chloroform or ethyl acetate under controlled pH conditions (e.g., acetic acid for protonation) .
    Optimization involves adjusting solvent polarity, temperature, and catalyst loading (e.g., palladium for hydrogenation) to maximize yield and minimize side products. Reaction progress is monitored using TLC or HPLC .

Basic Question: Which analytical techniques are critical for characterizing Pentanedioic acid, 2-(3-mercaptopentyl)-?

Methodological Answer:
A tiered analytical approach is recommended:

  • Primary Characterization :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm backbone structure and 2D NMR (COSY, HSQC) to resolve stereochemistry at the mercapto-pentyl substituent .
    • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and isotopic patterns .
  • Secondary Characterization :
    • Chromatography : Reverse-phase HPLC with C18 columns and phosphate buffer saline (pH 7.4) assesses purity .
    • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in NMR) or isobaric interferences (in MS). A systematic approach includes:

  • Step 1 : Cross-validate data using orthogonal techniques (e.g., compare NMR with IR spectroscopy for functional groups) .
  • Step 2 : Employ computational tools (e.g., Crippen LogP calculations) to predict physicochemical properties and compare with experimental results (e.g., logD at pH 5.5 vs. 7.4) .
  • Step 3 : Synthesize derivatives (e.g., bis(trimethylsilyl) esters) to simplify spectra interpretation .
    Document discrepancies in a hypothesis-driven framework to refine synthetic or analytical protocols .

Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:
A factorial design is ideal for multi-variable SAR studies. For example:

  • Variables : Vary the mercapto-pentyl chain length (3–5 carbons), stereochemistry (R/S configurations), and substituent positions .
  • Response Metrics : Measure biological activity (e.g., enzyme inhibition) and physicochemical properties (e.g., logP, TPSA) .
  • Statistical Analysis : Use ANOVA to identify significant variables and interactions. Software like JMP or R can model dose-response curves .
    This design minimizes experimental runs while maximizing data robustness .

Advanced Question: How can researchers optimize multi-step synthesis to improve yield and scalability?

Methodological Answer:
Key strategies include:

  • Step 1 : Protect sensitive groups early (e.g., thiols with MUA (11-mercaptoundecanoic acid) to prevent oxidation) .
  • Step 2 : Employ flow chemistry for exothermic reactions (e.g., Grignard reagent additions) to enhance control and scalability .
  • Step 3 : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst type) impacting yield .
    Post-synthesis, validate intermediates via LC-MS to catch deviations early .

Advanced Question: What methodologies are used to determine the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via UV-Vis spectroscopy at 240–280 nm .
  • Oxidative Stability : Expose to hydrogen peroxide or human serum to simulate in vivo conditions; quantify intact compound using HPLC-MS .
  • Thermodynamic Analysis : Calculate activation energy (Ea) via Arrhenius plots from accelerated stability studies (40–60°C) .

Advanced Question: How can computational tools enhance the study of this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., CYP450 enzymes), guided by Lipinski’s Rule of Five parameters (e.g., hydrogen bond donors ≤5) .
  • MD Simulations : Run GROMACS simulations to assess conformational stability in aqueous vs. lipid environments .
  • QSAR Modeling : Corrogate experimental IC50 values with descriptors like molar refractivity and Csp3 fraction to predict activity trends .

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